molecular formula C12H16N2OS B15058327 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B15058327
M. Wt: 236.34 g/mol
InChI Key: JLHSOFHHJBGTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic organic compound featuring a pyridine core substituted with an ethylthio (-S-C₂H₅) group at the 2-position and a pyrrolidine-1-carbaldehyde moiety at the 3-position.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

2-(2-ethylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2OS/c1-2-16-12-10(5-3-7-13-12)11-6-4-8-14(11)9-15/h3,5,7,9,11H,2,4,6,8H2,1H3

InChI Key

JLHSOFHHJBGTDQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC=N1)C2CCCN2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidine-2-carbaldehyde, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The ethylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

    Oxidation: 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Products will vary based on the nucleophile used.

Scientific Research Applications

2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not well-documented. it is likely to interact with various molecular targets and pathways depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Table 1: Substituent-Driven Antimicrobial Activity in Pyrimidine/Pyridine Analogs

Compound Class Substituent Position/Type Antibacterial MIC (μg/mL) Antifungal MIC (μg/mL)
Pyrimidine (C-2) 2-(pyrrolidin-1-yl)ethylthio 16–32 4–8
Pyrimidine (C-6) 4-chlorobenzyl 2–4 16–32
Pyridine (Target Compound) 2-ethylthio Not reported Not reported

Impact of Heterocyclic Ring Systems

The pyrrolidine ring (5-membered) in the target compound contrasts with analogs featuring piperidine (6-membered) or azepane (7-membered) rings. These differences influence conformational flexibility and steric interactions:

  • 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (azepane + piperidine) is marketed for laboratory research, with safety data emphasizing handling precautions due to reactive aldehyde groups .
  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (methoxy + pyrrolidine) highlights how electron-donating groups (e.g., methoxy) may alter solubility and metabolic stability compared to ethylthio .

Table 2: Structural and Commercial Comparison of Pyridine Derivatives

Compound Name Molecular Weight Key Substituents Research Use/Cost (1g)
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde (Target) Calculated 2-ethylthio, pyrrolidine-carbaldehyde Not commercially listed
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone 234.3 g/mol 2-methoxy, pyrrolidine $250 (Catalog)
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde 287.4 g/mol Azepane, piperidine-carbaldehyde Laboratory use only

Functional Group Considerations

The carbaldehyde group in the target compound is a reactive site for further derivatization (e.g., condensation reactions). Analogous compounds like (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime utilize oxime derivatives for stability, whereas the unprotected aldehyde in the target compound may confer higher reactivity .

Biological Activity

2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a pyridine ring, a pyrrolidine moiety, and an aldehyde functional group. Its molecular formula is C12_{12}H16_{16}N2_2OS, with a molecular weight of 236.34 g/mol. This compound is currently under investigation for its biological activities, particularly in pharmacology.

Structural Characteristics

The compound's structure allows for various interactions with biological targets, primarily due to the presence of the ethylthio substituent and the aldehyde group. These features enhance its reactivity and potential therapeutic applications.

Property Details
Molecular Formula C12_{12}H16_{16}N2_2OS
Molecular Weight 236.34 g/mol
IUPAC Name 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit a range of pharmacological properties, including:

  • Antimicrobial Activity: Compounds with ethylthio and pyridine functionalities have shown promise against various bacterial strains.
  • Neuroprotective Effects: Similar derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
  • Enzyme Inhibition: The aldehyde group may facilitate interactions with enzymes, potentially acting as an inhibitor in certain biochemical pathways.

The biological activity of 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is hypothesized to involve several mechanisms:

  • Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites on proteins.
  • Hydrogen Bonding: The pyridine and pyrrolidine rings may engage in hydrogen bonding and π–π interactions with biomolecules.
  • Reactivity with Biological Targets: The ethylthio group enhances the compound's ability to interact with various biological targets, potentially influencing metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde:

  • Antimicrobial Studies:
    • A study demonstrated that derivatives containing ethylthio groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • The mechanism was attributed to disruption of bacterial cell membranes and inhibition of metabolic processes.
  • Neuroprotective Effects:
    • Research indicated that compounds similar to 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde improved cell viability in models of neurodegeneration.
    • These compounds reduced reactive oxygen species (ROS) levels, thus preventing neuronal apoptosis.
  • Enzyme Inhibition:
    • A comparative analysis showed that certain derivatives acted as potent inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's.
    • The selectivity and potency were highlighted, with some compounds demonstrating over 100-fold selectivity for AChE compared to butyrylcholinesterase (BuChE).

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